molecular formula C11H21N B15071293 3-Methyl-2-azaspiro[5.5]undecane CAS No. 914223-81-7

3-Methyl-2-azaspiro[5.5]undecane

Cat. No.: B15071293
CAS No.: 914223-81-7
M. Wt: 167.29 g/mol
InChI Key: SHUYYKLMALLRRI-UHFFFAOYSA-N
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Description

3-Methyl-2-azaspiro[55]undecane is a spirocyclic compound characterized by a unique structural framework The spiro[55]undecane skeleton consists of two fused rings, one of which contains a nitrogen atom, making it a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-azaspiro[5.5]undecane typically involves the reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a base such as potassium hydroxide or sodium ethylate in ethanol . The reaction proceeds through a series of steps, including cyclization and condensation, to form the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-azaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Methyl-2-azaspiro[5

Mechanism of Action

The mechanism of action of 3-Methyl-2-azaspiro[5.5]undecane depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-azaspiro[5.5]undecane is unique due to the presence of a methyl group at the 3-position and a nitrogen atom in the spirocyclic ring. This structural feature can influence its reactivity and biological activity, making it distinct from other spirocyclic compounds.

Conclusion

3-Methyl-2-azaspiro[5

Properties

CAS No.

914223-81-7

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

3-methyl-2-azaspiro[5.5]undecane

InChI

InChI=1S/C11H21N/c1-10-5-8-11(9-12-10)6-3-2-4-7-11/h10,12H,2-9H2,1H3

InChI Key

SHUYYKLMALLRRI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCCCC2)CN1

Origin of Product

United States

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